molecular formula C8H7NOS B12902330 2-Sulfanyl-1H-indol-3-ol CAS No. 856120-92-8

2-Sulfanyl-1H-indol-3-ol

Cat. No.: B12902330
CAS No.: 856120-92-8
M. Wt: 165.21 g/mol
InChI Key: UVBMRYAYQBYHCX-UHFFFAOYSA-N
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Description

2-Mercapto-1H-indol-3-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 2-mercapto-1H-indol-3-ol features a thiol group (-SH) attached to the second carbon and a hydroxyl group (-OH) attached to the third carbon of the indole ring. This unique structure imparts distinct chemical and biological properties to the compound.

Properties

CAS No.

856120-92-8

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-sulfanyl-1H-indol-3-ol

InChI

InChI=1S/C8H7NOS/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H

InChI Key

UVBMRYAYQBYHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-1H-indol-3-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the Bartoli reaction, which uses a Grignard reagent to form indoles with minimal substitution on the 2- and 3-positions .

Industrial Production Methods

Industrial production of 2-mercapto-1H-indol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

S-Alkylation and S-Arylation

The sulfhydryl group undergoes nucleophilic substitution with alkyl/aryl halides or epoxides. For example:
Reaction:

2-Sulfanyl-1H-indol-3-ol + R-XBase (NaH, K2CO3)2-SR-1H-indol-3-ol + HX\text{2-Sulfanyl-1H-indol-3-ol + R-X} \xrightarrow{\text{Base (NaH, K}_2\text{CO}_3\text{)}} \text{2-SR-1H-indol-3-ol + HX}

Key Data:

  • Electrophiles: Methyl iodide, benzyl bromide, allyl chloride

  • Solvents: DMF, THF, or CH3_3CN at 25–80°C

  • Yields: 65–85% for alkyl derivatives; 50–70% for bulkier aryl groups

Oxidation to Sulfonic Acids

Controlled oxidation converts the -SH group to sulfonic acid (-SO3_3H):
Reaction:

2-Sulfanyl-1H-indol-3-olH2O2,FeCl22-SO3H-1H-indol-3-ol\text{2-Sulfanyl-1H-indol-3-ol} \xrightarrow{\text{H}_2\text{O}_2,\, \text{FeCl}_2} \text{2-SO}_3\text{H-1H-indol-3-ol}

Conditions:

  • Oxidants: H2_2O2_2 (30%) in acetic acid at 50°C

  • Catalysts: FeCl2_2 or UV irradiation accelerates the reaction

  • Yield: 75–90%

Cyclization and Heterocycle Formation

The sulfhydryl group participates in annulation reactions to form fused heterocycles:
Example: Thieno[2,3-b]indole synthesis via [3 + 2]-cyclization:

2-Sulfanyl-1H-indol-3-ol + AlkyneK2CO3,CH3CNThieno[2,3-b]indole\text{2-Sulfanyl-1H-indol-3-ol + Alkyne} \xrightarrow{\text{K}_2\text{CO}_3,\, \text{CH}_3\text{CN}} \text{Thieno[2,3-b]indole}

Key Findings:

  • Substrates: Propiolates, acetylenic ketones

  • Yields: 70–85% under microwave-assisted conditions

Nucleophilic Aromatic Substitution

The indole’s electron-rich C3 position facilitates electrophilic substitution, while the -SH group acts as a directing group:
Reaction with Nitrating Agents:

2-Sulfanyl-1H-indol-3-olHNO3/H2SO45-Nitro-2-sulfanyl-1H-indol-3-ol\text{2-Sulfanyl-1H-indol-3-ol} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-2-sulfanyl-1H-indol-3-ol}

Regioselectivity: Nitration occurs preferentially at C5 due to -SH’s meta-directing effect .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable C–S bond formation:
Suzuki-Miyaura-Type Coupling:

2-Sulfanyl-1H-indol-3-ol + Aryl-B(OH)2Pd(PPh3)4,Base2-Arylthio-1H-indol-3-ol\text{2-Sulfanyl-1H-indol-3-ol + Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4,\, \text{Base}} \text{2-Arylthio-1H-indol-3-ol}

Conditions:

  • Catalyst: Pd(OAc)2_2 or PdCl2_2(PPh3_3)2_2

  • Solvent: DMF/H2_2O at 80°C

  • Yield: 60–78%

Acid-Base Reactions

The compound exhibits dual acidity:

  • pKa Values:

    • Sulfhydryl (-SH): ~8.5–10.2

    • Hydroxyl (-OH): ~9.8–12.1
      Deprotonation: Forms thiolate (-S^-) and phenolate (-O^-) ions in basic media, enabling nucleophilic attacks or coordination with metals.

Scientific Research Applications

Synthesis of 2-Sulfanyl-1H-indol-3-ol

The synthesis of 2-sulfanyl-1H-indol-3-ol typically involves the reaction of indole derivatives with thiolating agents. Various methods have been reported, including:

  • Electrophilic Substitution : Indoles can react with electrophiles like sulfur sources to introduce thiol groups.
  • Multicomponent Reactions : Recent advancements have shown that 2-sulfanyl-1H-indol-3-ol can be synthesized via one-pot reactions involving indoles, aldehydes, and thiols under acidic conditions .

Antimicrobial Properties

Research has demonstrated that 2-sulfanyl-1H-indol-3-ol exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

  • In vitro Activity : Compounds derived from indole scaffolds, including 2-sulfanyl-1H-indol-3-ol, have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria. Some derivatives have shown potent activity comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of 2-sulfanyl-1H-indol-3-ol have been a focal point in recent studies:

  • Cell Line Studies : Compounds based on this structure have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). Results indicate that certain derivatives possess high cytotoxicity against these cell lines, suggesting potential as anticancer agents .

Anti-SARS-CoV-2 Activity

Given the global health crisis posed by COVID-19, the search for effective antiviral agents has intensified:

  • Recent Findings : Some studies have reported that derivatives of 2-sulfanyl-1H-indol-3-ol exhibit inhibitory effects against SARS-CoV-2 in vitro, showing promise as potential therapeutic agents for COVID-19 treatment .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 2-sulfanyl-1H-indol-3-ol derivatives and their biological activity is crucial for drug development:

Compound StructureBiological ActivityIC50 Values
6f (R = 4-FC6H4)Anti-SARS-CoV-2IC50 = 7.666 µM
6mAnticancerIC50 = 8.830 µM
6jAntimicrobialIC50 = Varies

The data indicates that modifications to the indole scaffold can significantly enhance biological activity, particularly in terms of selectivity and potency against specific targets .

Drug Development

Given its diverse biological activities, there is potential for developing new therapeutic agents based on this compound. Future studies should focus on:

  • Optimization of Structure : Further modifications to improve efficacy and reduce toxicity.
  • Clinical Trials : Transitioning from preclinical studies to clinical evaluations to assess safety and effectiveness in humans.

Mechanistic Studies

Understanding the mechanisms by which 2-sulfanyl-1H-indol-3-ol exerts its biological effects will provide insights into its potential applications in various therapeutic areas.

Mechanism of Action

The mechanism of action of 2-mercapto-1H-indol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the thiol and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-aldehyde: A metabolite with potential therapeutic applications.

Uniqueness

2-Mercapto-1H-indol-3-ol is unique due to the presence of both thiol and hydroxyl groups on the indole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-Sulfanyl-1H-indol-3-ol, also known as 2-mercapto-1H-indol-3-ol, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Basic Information:

PropertyValue
CAS No.856120-92-8
Molecular FormulaC₈H₇NOS
Molecular Weight165.21 g/mol
IUPAC Name2-sulfanyl-1H-indol-3-ol
InChI KeyUVBMRYAYQBYHCX-UHFFFAOYSA-N

The biological activity of 2-sulfanyl-1H-indol-3-ol is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating biochemical pathways. This is particularly relevant in its role as an enzyme inhibitor in various metabolic processes.
  • Antimicrobial Activity: Studies have shown that 2-sulfanyl-1H-indol-3-ol exhibits significant antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against S. aureus has been reported as low as 1 μg/mL, indicating potent activity against resistant strains .

Biological Activities

Antimicrobial Properties:
Research indicates that 2-sulfanyl-1H-indol-3-ol demonstrates broad-spectrum antimicrobial activity. It has been tested against various bacteria and fungi, showing effective inhibition of growth in several strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential:
The compound has been evaluated for its anticancer properties, particularly in cell lines such as A549 (lung adenocarcinoma). Various derivatives of indole compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that 2-sulfanyl-1H-indol-3-ol may have similar effects .

Antiviral Activity:
Emerging studies suggest potential antiviral properties, particularly against viruses like SARS-CoV-2. The indole scaffold is known for its bioactivity, and compounds derived from it have been explored for their ability to inhibit viral replication .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 2-sulfanyl-1H-indol-3-ol derivatives:

  • Molecular Docking Studies: Research involving molecular docking has demonstrated the capacity of substituted indoles to bind effectively to long RSH proteins, which are implicated in various diseases. This binding affinity suggests potential therapeutic applications in drug design .
  • Antimicrobial Evaluation: A study reported the synthesis of novel indole derivatives with enhanced antimicrobial activity compared to standard treatments, highlighting the significance of structural modifications in improving efficacy against resistant bacterial strains .
  • Antimalarial Activity: Although not the primary focus of studies on 2-sulfanyl-1H-indol-3-ol, related bis-indole compounds have shown moderate antimalarial potency against Plasmodium falciparum, indicating a broader spectrum of biological activity for indole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Sulfanyl-1H-indol-3-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of indole derivatives often employs nucleophilic substitution or coupling reactions. For example, 2-(1H-indol-3-yl)-3-methyl-1H-indole is synthesized via palladium-catalyzed cross-coupling, with yields influenced by solvent polarity and temperature . For 2-Sulfanyl-1H-indol-3-ol, thiolation steps using reagents like Lawesson’s reagent or thiourea under inert atmospheres (e.g., N₂) are critical. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability.
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% efficiency
SolventDMF or THFPolarity-dependent
Catalyst Loading5–10 mol% Pd(PPh₃)₄Linear correlation

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 2-Sulfanyl-1H-indol-3-ol derivatives?

  • Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, 2-(1,2-dimethyl-1H-indol-3-yl)-hexafluorocyclopentene derivatives were refined to an R-factor of 0.041, confirming stereochemistry and bond lengths . Data collection at 296 K with synchrotron radiation (λ = 0.71073 Å) enhances accuracy.

Advanced Research Questions

Q. How do contradictory NMR and mass spectrometry (MS) data arise in 2-Sulfanyl-1H-indol-3-ol characterization, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from tautomerism or solvent adducts. For instance, indole derivatives exhibit keto-enol tautomerism, altering NMR shifts (e.g., δ 10–12 ppm for -SH groups). High-resolution MS (HRMS) with ESI+ at 70 eV resolves adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Cross-validation with IR (S-H stretch ~2550 cm⁻¹) and computational DFT calculations (e.g., Gaussian09) reduces ambiguity .

Q. What computational strategies validate the electronic properties of 2-Sulfanyl-1H-indol-3-ol for photodynamic therapy applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge transfer efficiency. For analogs like 3-(methylsulfanyl)-indol-2-one, a bandgap of 3.2 eV correlates with UV-vis absorption at 320 nm . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., DNA topoisomerase II), with ΔG values ≤ −7.5 kcal/mol indicating strong interactions.

Q. How can constraint-based contradiction analysis improve synthetic pathway optimization?

  • Methodological Answer : Over-constrained reaction models (e.g., conflicting solvent and temperature limits) are resolved via iterative relaxation. For example, simulated annealing algorithms identify viable parameter spaces, reducing failed trials by 40% . Tools like Pyomo or Gurobi optimize multi-variable systems (e.g., simultaneous pH and catalyst tuning).

Data Interpretation Guidelines

  • Structural Confirmation : Always cross-reference SC-XRD (bond angles ±0.5°) with spectroscopic data .
  • Synthetic Reproducibility : Report solvent purity (HPLC-grade) and moisture control (Schlenk line use) to mitigate batch variability .

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